

in vitro studies on the early properties of P11-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oligopeptide P11-4*

Cat. No.: *B15617134*

[Get Quote](#)

An In-Depth Technical Guide to the Early In Vitro Properties of the Self-Assembling Peptide P11-4

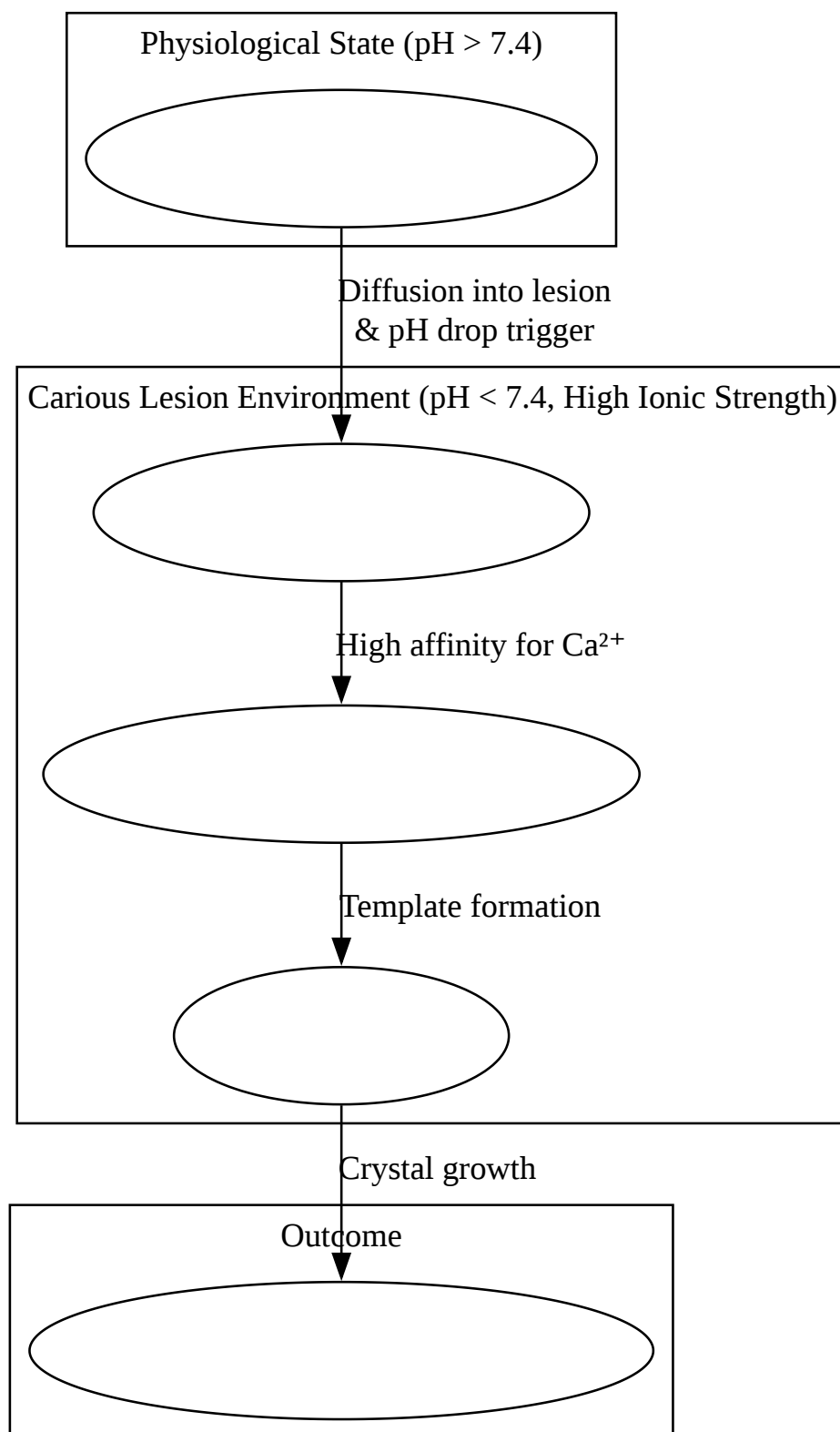
Introduction

P11-4 (INCI: Oligopeptide 104) is a synthetic, rationally designed oligopeptide composed of 11 naturally occurring amino acids (Ace-Gln-Gln-Arg-Phe-Glu-Trp-Glu-Phe-Glu-Gln-Gln-NH₂)[1][2]. It has garnered significant attention in the field of regenerative medicine, particularly for its applications in dental hard tissue repair[3]. Developed at the University of Leeds, P11-4 is categorized as a self-assembling peptide (SAP). Under specific environmental triggers, notably a reduction in pH to approximately 7.4 or below and the presence of cations, the monomeric peptides undergo hierarchical self-assembly to form β -sheet fibrillar scaffolds[1][3]. This biomimetic matrix has a high affinity for tooth mineral and serves as a nucleation template for hydroxyapatite, the primary component of enamel, thereby facilitating guided enamel regeneration[1][4][5]. This technical guide provides a comprehensive overview of the core in vitro properties of P11-4, focusing on its mechanism of action, biocompatibility, and effects on cellular processes relevant to dental tissue regeneration.

Mechanism of Action: pH-Triggered Biomimetic Mineralization

The primary mechanism of P11-4 is its environmentally controlled self-assembly. In an aqueous solution at neutral or higher pH, P11-4 exists as a low-viscosity liquid of random-coil monomers[6]. Upon diffusion into a low-pH environment, such as that found in an early carious lesion, the peptides rapidly assemble into a three-dimensional hydrogel matrix[1][7].

This process creates a scaffold that mimics the function of enamel matrix proteins like amelogenin[5]. The assembled P11-4 fibrils present clusters of negatively charged glutamic acid residues, which create high-affinity binding sites for calcium ions (Ca^{2+}) present in saliva[4]. These captured ions act as nucleation points, templating the formation of new hydroxyapatite crystals and leading to the remineralization of the lesion from within[1][4][5].



[Click to download full resolution via product page](#)

Quantitative Data Summary

The in vitro efficacy of P11-4 has been quantified across several studies, assessing its binding affinity, biocompatibility, and regenerative potential.

Table 1: Binding Affinity and Physical Properties

Parameter	Value	Condition	Source
Binding Affinity (KD) for Ca ²⁺	0.58 ± 0.06 mM	-	[2]
Binding Affinity (KD) for Collagen Motif	0.75 ± 0.06 µM	KGHRGFSGL motif	[2]
Effect on Collagen I Fibers	Increase in width from 214 nm to 308 nm	-	[8]

Table 2: Cytotoxicity and Cell Viability (MTT Assay)

Cell Type	Concentration	Time	Cell Viability (% of Control)	Source
Odontoblast-like (MDPC-23)	0.5 µg/mL	24h	> 80%	[9]
Odontoblast-like (MDPC-23)	1.0 µg/mL	24h	> 80%	[9]
Odontoblast-like (MDPC-23)	0.5 µg/mL	72h	Higher than control	[9]
Odontoblast-like (MDPC-23)	1.0 µg/mL	72h	Significantly higher than control	[9]
Apical Papilla Stem Cells (SCAP)	10 µg/mL	24h, 48h	Not cytotoxic	[10]
Apical Papilla Stem Cells (SCAP)	100 µg/mL	24h, 48h	Not cytotoxic	[10]
Apical Papilla Stem Cells (SCAP)	1 mg/mL	24h, 48h	Not cytotoxic	[10]
Apical Papilla Stem Cells (SCAP)	10 µg/mL	72h	Slight decrease	[10]

Table 3: Effects on Cellular Mineralization and Gene Expression

Cell Type	P11-4 Conc.	Outcome	Method	Source
Odontoblast-like (MDPC-23)	1.0 µg/mL	Highest mineral deposition (similar to DMP1)	Alizarin Red	[9][11]
Apical Papilla Stem Cells (SCAP)	100 µg/mL	Highest mineral deposition	Alizarin Red	[10]
Apical Papilla Stem Cells (SCAP)	10 µg/mL	Upregulation of RUNX2 and OCN	qPCR (3 days)	[10]
Apical Papilla Stem Cells (SCAP)	10 µg/mL	Downregulation of ALP	qPCR (3 & 7 days)	[10]
Periodontal Defects (Rat model)	N/A	Significantly higher OPG/RANKL ratio	Immunohistochemistry	[12]
Periodontal Defects (Rat model)	N/A	Significant increase in OCN expression	Immunohistochemistry (2 weeks)	[12]

Key Experimental Protocols

In Vitro Enamel Remineralization Assay

This protocol is designed to assess the ability of P11-4 to remineralize artificial carious lesions on enamel samples.

- **Sample Preparation:** Bovine or human enamel blocks are prepared and embedded in resin. The surfaces are polished to a mirror finish.
- **Lesion Creation (Demineralization):** Artificial caries-like lesions are created by immersing the samples in a demineralizing solution (e.g., acetic acid buffer) for a specific duration to create subsurface lesions.

- **Baseline Measurement:** The initial surface microhardness (e.g., using a Vickers microhardness tester) and mineral loss are quantified.
- **pH Cycling:** A 21-day pH cycling model is often employed, alternating between demineralization and remineralization phases to mimic the oral environment[13].
- **Treatment Application:** Samples in the test group are treated with a P11-4 solution. Control groups may include no treatment or fluoride varnish.
- **Analysis:** Post-cycling, the surface microhardness is measured again. The percentage of surface hardness recovery is calculated. Samples are also analyzed using techniques like Scanning Electron Microscopy (SEM) to visualize surface morphology and Transverse Microradiography (TMR) to quantify mineral gain within the lesion body[13][14].



[Click to download full resolution via product page](#)

Cell Viability (MTT) Assay

This protocol assesses the cytocompatibility of P11-4 on relevant cell lines.

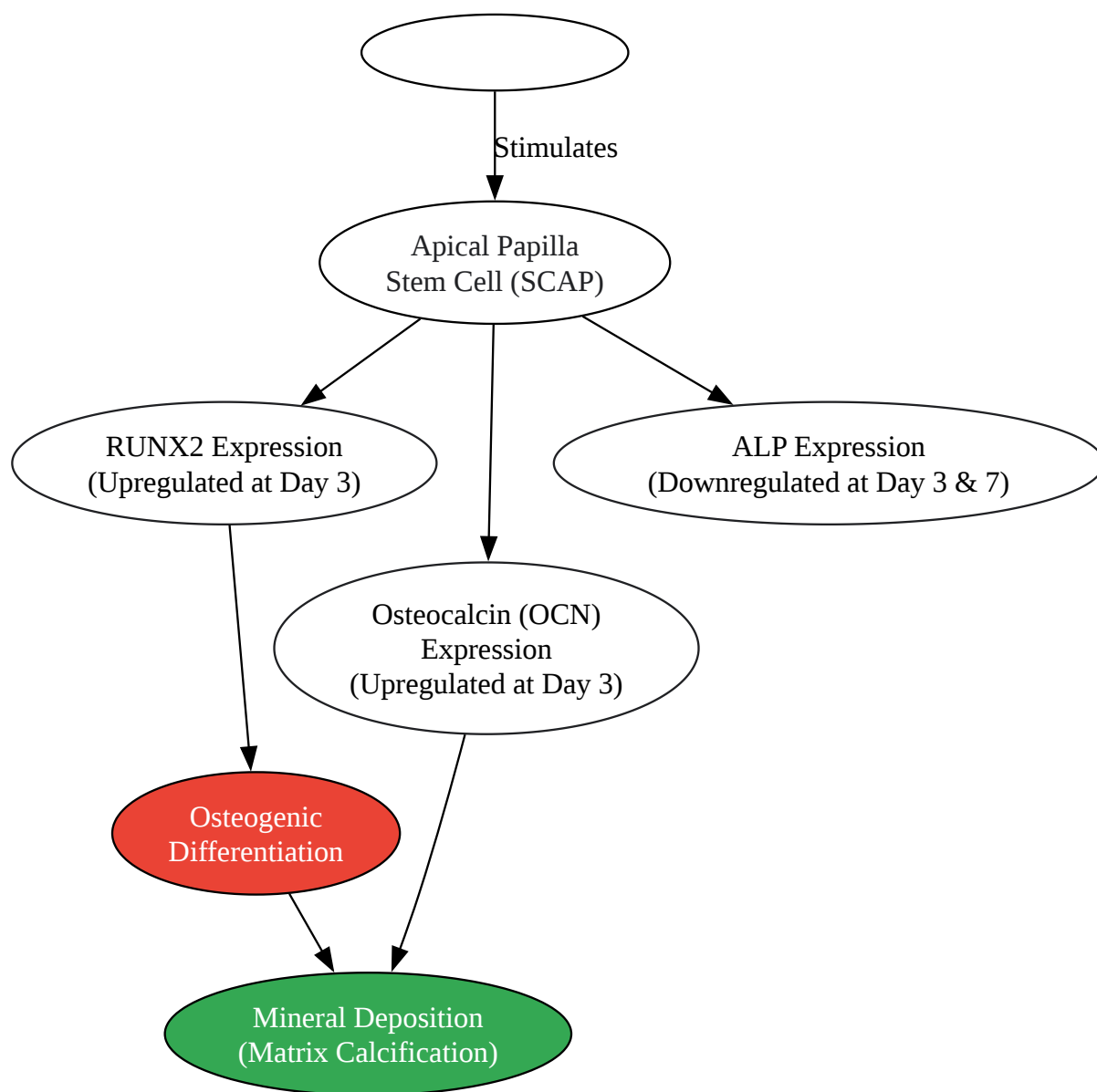
- **Cell Culture:** Odontoblast-like cells (e.g., MDPC-23) or stem cells (e.g., SCAPs) are cultured in 96-well plates in appropriate media (e.g., DMEM) until they reach a desired confluency[9][11].
- **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of P11-4 (e.g., 0.5 µg/mL to 1 mg/mL). A control group with untreated cells is included, and a positive control for cytotoxicity (e.g., Triton X-100) is also used[9].

- Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂[9][10].
- MTT Addition: After incubation, an MTT (3-(4,5-dimethyl-thiazolyl-2)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert the yellow MTT to a purple formazan precipitate.
- Solubilization and Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance is then measured with a microplate reader at a specific wavelength. Cell viability is expressed as a percentage relative to the untreated control group.

Osteogenic Differentiation and Mineralization Assay

This protocol evaluates the potential of P11-4 to induce osteogenic differentiation and mineral deposition in stem cells.

- Cell Culture: Stem cells of the apical papilla (SCAPs) are cultured in osteogenic differentiation medium[10].
- Treatment: Cells are treated with different concentrations of P11-4 (e.g., 10 µg/mL, 100 µg/mL) for an extended period (e.g., 21-30 days)[9][10].
- Mineralization Staining (Alizarin Red): After the incubation period, cells are fixed and stained with Alizarin Red S solution, which specifically binds to calcium deposits, staining them bright orange-red. The extent of staining provides a qualitative assessment of mineralization[10][15].
- Quantification: For quantitative analysis, the stain can be eluted using a solvent like cetylpyridinium chloride (CPC), and the absorbance of the eluate is measured[10].
- Gene Expression Analysis (qPCR): At earlier time points (e.g., 3 and 7 days), total RNA is extracted from the cells. Reverse transcription is performed to synthesize cDNA. Quantitative PCR is then used to measure the expression levels of key osteogenic marker genes, such as Runt-related transcription factor 2 (RUNX2), Alkaline Phosphatase (ALP), and Osteocalcin (OCN). Expression levels are normalized to a housekeeping gene[10].



[Click to download full resolution via product page](#)

Conclusion

The early in vitro properties of the self-assembling peptide P11-4 are well-characterized, establishing it as a potent biomimetic agent for tissue regeneration. Its primary, pH-dependent mechanism allows for targeted scaffold formation within demineralized tissues, effectively

templating new hydroxyapatite growth. Quantitative studies confirm its high biocompatibility, showing excellent cell viability across multiple relevant cell lines. Furthermore, P11-4 demonstrates significant bioactivity, promoting mineral deposition and modulating the expression of key osteogenic genes in stem cells. These foundational in vitro findings underscore the potential of P11-4 as a non-invasive, biologically-based therapy for the treatment of early carious lesions and other applications in hard tissue engineering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oligopeptide P11-4 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Self-assembling Peptide P11-4 and Fluoride for Regenerating Enamel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness of Self-Assembling Peptide (P11-4) in Dental Hard Tissue Conditions: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-assembly peptide P11-4 induces mineralization and cell-migration of odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Self-assembling peptide P11-4 influences viability and osteogenic differentiation of stem cells of the apical papilla (SCAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Frontiers | An in-vivo Intraoral Defect Model for Assessing the Use of P11-4 Self-Assembling Peptide in Periodontal Regeneration [frontiersin.org]
- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [in vitro studies on the early properties of P11-4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617134#in-vitro-studies-on-the-early-properties-of-p11-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com